2-Isopropyl-2,5,5-trimethyl-1,3-dioxane
Description
Historical Development of 1,3-Dioxane (B1201747) Chemistry in Organic Synthesis
The application of 1,3-dioxanes in organic synthesis has a rich history, initially gaining prominence as a method for the protection of hydroxyl groups in carbohydrate chemistry. thieme-connect.de Since this early application, the formation of 1,3-dioxanes to protect either carbonyl compounds or 1,3-diols has become a standard and indispensable transformation. thieme-connect.de Their stability under a wide range of conditions—including basic, reductive, and oxidative environments—makes them particularly valuable. thieme-connect.de Conversely, their lability towards acidic conditions allows for their selective removal, a critical feature for their role as protecting groups. thieme-connect.de Another key historical method for their synthesis is the Prins reaction, which involves the condensation of an alkene and an aldehyde. wikipedia.orgresearchgate.net The widespread adoption of 1,3-dioxanes is also linked to the production of related compounds; for instance, the commercial-scale production of the isomeric 1,4-dioxane (B91453) began in 1951, reflecting the growing industrial importance of this class of heterocycles. itrcweb.org
Fundamental Structural Characteristics of the 1,3-Dioxane Ring
The 1,3-dioxane ring is a saturated six-membered heterocycle that, like cyclohexane (B81311), preferentially adopts a chair-like conformation to minimize steric and torsional strain. thieme-connect.de However, the presence of two C-O bonds, which are shorter than C-C bonds, introduces distinct structural features. This bond length difference results in a higher energy barrier for the chair-to-twist-boat interconversion in 1,3-dioxane (5.7 kcal·mol⁻¹) compared to cyclohexane (4.9 kcal·mol⁻¹). thieme-connect.de
A significant consequence of the shorter C-O bonds is the increased severity of 1,3-diaxial interactions between substituents. Specifically, interactions between an axial substituent on the acetal (B89532) carbon (C2) and axial substituents or hydrogens on C4 and C6 are more pronounced. thieme-connect.de This steric hindrance generally means that substituents at the C2 position have a strong thermodynamic preference for the equatorial orientation. thieme-connect.de An important exception to this rule is observed in 2-alkoxy-1,3-dioxanes, where the anomeric effect stabilizes the axial position for the alkoxy group. thieme-connect.de
| Property | 1,3-Dioxane |
| Molecular Formula | C₄H₈O₂ |
| Molar Mass | 88.106 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Melting Point | -42 °C |
| Boiling Point | 103 °C |
| Conformation | Chair-like |
Importance of Alkyl-Substituted 1,3-Dioxanes in Chemical Research
Alkyl-substituted 1,3-dioxanes are of paramount importance in various fields of chemical research and industry. Their primary role is as protecting groups for carbonyls and 1,3-diols in the synthesis of complex organic molecules. thieme-connect.dewikipedia.org Beyond protection, the conformationally rigid structure of substituted 1,3-dioxanes is a powerful tool in stereochemical analysis. thieme-connect.de By converting a flexible 1,3-diol into a rigid 1,3-dioxane, it becomes possible to determine the relative stereochemistry of the diol's hydroxyl groups using NMR spectroscopy techniques, such as measuring coupling constants or conducting nuclear Overhauser effect experiments. thieme-connect.de
This application is particularly crucial in the synthesis of polyketide natural products, which often feature repeating 1,3-diol motifs. thieme-connect.de Furthermore, substituted 1,3-dioxanes serve as key intermediates in the pharmaceutical, cosmetic, and flavor industries. ijapbc.com Their structural and conformational properties have also made them subjects of intense academic study, with quantum-chemical calculations being used to investigate the potential energy surfaces and conformational isomerizations of various alkyl-substituted derivatives. researchgate.net
Overview of Research Significance for 2-Isopropyl-2,5,5-trimethyl-1,3-dioxane and Analogues
This compound belongs to a class of highly substituted 1,3-dioxanes that serve as valuable intermediates and model compounds in organic synthesis. While specific research focusing solely on this exact compound is limited, the study of its close analogues provides significant insight into its potential applications and chemical behavior. For instance, related compounds like 2-isopropyl-5,5-dimethyl-1,3-dioxane (B3057081) are cataloged as important chemical entities. nih.gov
The synthesis of such compounds typically involves the acid-catalyzed condensation of a 1,3-diol with a ketone. ijapbc.comresearchgate.net For this compound, the logical precursors would be 2,2-dimethylpropane-1,3-diol and 3-methylbutan-2-one (isopropyl methyl ketone). Research on analogous structures, such as 2,5,5-trimethyl-2-propyl-1,3-dioxane (B8777043) and 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane, highlights the utility of the 2,5,5-trimethyl-1,3-dioxane (B1280139) core in building more complex molecules. clearsynth.comncats.io These compounds are often used as intermediates where the dioxane moiety acts as a stable protecting group for a carbonyl function while other transformations are carried out on the substituent at the C2 position. The gem-dimethyl group at the C5 position provides steric bulk, which can influence the reactivity and conformation of the ring system.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Isopropyl-5,5-dimethyl-1,3-dioxane | C₉H₁₈O₂ | 158.24 |
| 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | C₇H₁₀O₄ | 158.15 |
| 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane | C₁₀H₁₉ClO₂ | 206.71 |
| 2,5,5-Trimethyl-2-propyl-1,3-dioxane | C₁₀H₂₀O₂ | 172.26 |
Structure
3D Structure
Properties
CAS No. |
32362-64-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,5,5-trimethyl-2-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(5)11-6-9(3,4)7-12-10/h8H,6-7H2,1-5H3 |
InChI Key |
IXOFPNRLOQANTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(OCC(CO1)(C)C)C |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 2 Isopropyl 2,5,5 Trimethyl 1,3 Dioxane
Conformational Dynamics of the 1,3-Dioxane (B1201747) Ring System
Characterization of Twist, Half-Chair, and Boat Conformers
While the chair conformation is the global energy minimum for unsubstituted 1,3-dioxane, other non-chair conformers exist as local minima or transition states on the potential energy surface. These include the boat, twist-boat, and half-chair forms. researchgate.netwikipedia.org
Boat Conformation: The boat conformation is characterized by high energy due to two primary sources of strain: torsional strain from four pairs of eclipsed C-H bonds and steric strain from the close proximity of the "flagpole" hydrogens at the C2 and C5 positions. libretexts.orgmasterorganicchemistry.com In substituted dioxanes, this flagpole interaction can be between substituents, leading to even greater destabilization. The boat form is generally not a stable conformer but rather a transition state on the pathway between twist forms. wikipedia.org
Twist (or Skew-Boat) Conformation: By slightly twisting the boat conformation, both the flagpole steric interactions and the torsional strain can be partially relieved. youtube.commsu.edu This results in the twist-boat conformer, which is considerably more stable than the true boat form and represents a local energy minimum on the potential energy surface. researchgate.netresearchgate.net For the parent 1,3-dioxane, the 2,5-twist conformer (where C2 and C5 are out of the plane) is a key intermediate in the chair-to-chair inversion process. researchgate.net In cases of severe steric crowding in the chair form, such as significant 1,3-diaxial interactions, the molecule may adopt a twist-boat conformation as its ground state.
Half-Chair Conformation: The half-chair conformation is the highest energy point during the chair-to-twist interconversion. libretexts.org In this conformation, five of the ring atoms are in a plane, leading to substantial angle and torsional strain. It serves as the transition state for the conversion of a chair to a twist-boat. masterorganicchemistry.com
For 2-isopropyl-2,5,5-trimethyl-1,3-dioxane, the immense steric strain in a traditional chair conformation, which would arise from interactions involving the four substituents, makes the population of non-chair forms a significant consideration. Computational studies on other polysubstituted dioxanes have shown that severe diaxial interactions can make a twist conformation energetically competitive with, or even more stable than, the chair form.
Steric and Electronic Effects of Alkyl Substituents on Conformation
The conformational equilibrium of the 1,3-dioxane ring is dictated by a balance of steric and electronic effects imparted by its substituents. Alkyl groups primarily exert steric effects, demanding space and destabilizing conformations where they are brought into close contact with other atoms.
Influence of the Isopropyl Group at the C2 Position
Substituents at the C2 position of a 1,3-dioxane ring experience pronounced steric interactions with the axial hydrogens (or substituents) at the C4 and C6 positions. thieme-connect.de These 1,3-diaxial interactions are more severe than in cyclohexane (B81311) due to the shorter C-O bond lengths compared to C-C bonds, which brings the axial positions closer together. Consequently, there is a very strong thermodynamic preference for substituents at C2 to occupy the equatorial position. thieme-connect.de
The isopropyl group is significantly bulkier than a methyl or ethyl group. masterorganicchemistry.com Its conformational A-value (a measure of the energy difference between the axial and equatorial positions, ΔG°) in cyclohexane is approximately 2.15 kcal/mol. acs.org In the 1,3-dioxane system, this preference is even more pronounced. An axial isopropyl group at C2 would result in highly destabilizing steric clashes with the axial protons at C4 and C6. Furthermore, in this compound, the C2 position is also substituted with a methyl group. A hypothetical chair conformation would require one of these two bulky groups to be axial, leading to extreme steric strain. This severe crowding at the C2 position is a primary reason why the molecule may be forced to adopt a non-chair conformation to better accommodate the substituents.
Impact of Multiple Methyl Groups at C2 and C5 Positions
The substitution pattern of this compound involves a gem-dimethyl group at the C5 position and both a methyl and an isopropyl group at the C2 position.
Gem-dimethyl group at C5: The two methyl groups at C5 introduce their own steric effects. In a chair conformation, one methyl group would be axial and the other equatorial. The axial methyl group at C5 does not interact with axial protons at C2 or C4/C6, but instead with the p-type lone pair orbitals of the oxygen atoms at positions 1 and 3. This interaction is generally considered less destabilizing than a C-H/C-H 1,3-diaxial interaction. However, the presence of the gem-dimethyl group restricts the flexibility of the ring and can cause some flattening of the C4-C5-C6 portion of the ring. researchgate.net
Combined C2 and C5 substitution: The collective steric pressure from the substituents is immense. In a chair form, the C2 carbon must have one axial and one equatorial substituent. Placing the larger isopropyl group equatorially is preferred, but this forces the C2-methyl group into the highly unfavorable axial position, where it would clash with the C4 and C6 axial hydrogens. thieme-connect.delibretexts.org Conversely, placing the methyl group equatorially would force the even larger isopropyl group into an axial position, which is energetically prohibitive. masterorganicchemistry.com This "no-win" scenario of severe steric repulsion in any plausible chair conformation strongly suggests that the molecule will distort significantly or adopt a twist-boat conformation as its lowest energy state to move the bulky groups away from each other.
Quantitative Analysis of Conformational Energies (ΔG°)
The energy cost of placing a group in an axial position on a six-membered ring is a direct measure of its steric demand. The chair-to-twist energy difference in the parent 1,3-dioxane is substantial, with the chair being more stable by approximately 4.9 to 5.7 kcal/mol. thieme-connect.deresearchgate.netresearchgate.net However, severe steric strain from substituents can overcome this intrinsic preference.
Table 1: Conformational Free Energies (A-Values) of Substituents
| Substituent | A-Value (ΔG°) in Cyclohexane (kcal/mol) |
|---|---|
| Methyl | 1.70 |
| Ethyl | 1.75 |
| Isopropyl | 2.15 |
| tert-Butyl | ~4.9 |
Data sourced from studies on monosubstituted cyclohexanes and are used to approximate steric bulk. masterorganicchemistry.comacs.org
In this compound, a chair conformation would necessitate an axial substituent at C2. Placing the methyl group axial would introduce strain far greater than its 1.70 kcal/mol A-value due to the specific geometry of the 1,3-dioxane ring. Placing the isopropyl group axial would be even more destabilizing. The cumulative strain from forcing either the methyl or isopropyl group into an axial position at C2, combined with the interactions from the C5 methyl groups, would likely exceed the 5-6 kcal/mol energy barrier required to adopt a twist-boat conformation. Therefore, it is highly probable that the global energy minimum for this molecule is a non-chair form.
Torsion Angles and Puckering Analysis of the Ring
In a typical 1,3-dioxane chair, the O1-C2-O3-C4 torsion angle is relatively small, indicating puckering at the acetal (B89532) fragment, while the C4-C5-C6-O1 angle is larger, reflecting a flattening of the carbocyclic portion of the ring. researchgate.net
For a molecule like this compound, which is likely forced out of a standard chair conformation, the torsion angles would deviate significantly. A twist-boat conformation, for instance, is characterized by a different set of torsion angles, lacking the alternating +/- signs seen in a chair and having a C2 axis of symmetry if unsubstituted. cdnsciencepub.com The severe steric hindrance caused by the substituents would lead to a unique, distorted ring geometry that minimizes repulsive interactions, which would be reflected in its specific set of torsion angles.
Table 2: Representative Torsion Angles for 1,3-Dioxane Conformers
| Torsion Angle | Ideal Chair (°)(approx.) | Twist-Boat (°)(approx.) |
|---|---|---|
| O1-C2-O3-C4 | -60 | +48 |
| C2-O3-C4-C5 | +65 | -5 |
| O3-C4-C5-C6 | -60 | -45 |
| C4-C5-C6-O1 | +55 | +75 |
| C5-C6-O1-C2 | -55 | -45 |
| C6-O1-C2-O3 | +60 | -5 |
Note: These values are illustrative, based on computational and experimental data for various 1,3-dioxane derivatives, and would be different for the specific title compound due to its unique substitution pattern. researchgate.netcdnsciencepub.com
Reactivity and Reaction Mechanisms Involving 2 Isopropyl 2,5,5 Trimethyl 1,3 Dioxane and Its Derivatives
Stability of the 1,3-Dioxane (B1201747) Ring Under Various Chemical Conditions
The 1,3-dioxane ring, the core structure of 2-Isopropyl-2,5,5-trimethyl-1,3-dioxane, is a cyclic acetal (B89532). Its stability is markedly dependent on the pH of the chemical environment. Generally, the 1,3-dioxane moiety is characterized by its considerable stability under neutral and basic conditions. It is resistant to a wide array of nucleophiles, bases, and many oxidizing and reducing agents. thieme-connect.deorganic-chemistry.org This robustness makes it an excellent protecting group for carbonyls and 1,3-diols during synthetic sequences that require such conditions. thieme-connect.de
Conversely, the acetal linkage is labile under acidic conditions. The presence of Brønsted or Lewis acids facilitates the hydrolysis of the dioxane ring, regenerating the parent carbonyl compound and 1,3-diol. thieme-connect.de The rate of this acid-catalyzed cleavage is influenced by the substitution pattern on the ring. The mechanism involves protonation of one of the ring oxygen atoms, followed by ring opening to form a stabilized oxocarbenium ion. This intermediate is then captured by water to complete the hydrolysis.
The following table summarizes the general stability of the 1,3-dioxane ring to a variety of common reagents, highlighting its utility as a protecting group.
| Reagent Class | Specific Reagents | Stability of 1,3-Dioxane Ring | Reference |
|---|---|---|---|
| Strong Acids | HCl, H₂SO₄, TsOH, Lewis Acids (e.g., AlCl₃) | Labile (Cleaved) | thieme-connect.de |
| Aqueous Acid | pH < 4 | Unstable, Hydrolyzes | organic-chemistry.org |
| Aqueous Base | pH > 9 | Stable | organic-chemistry.org |
| Strong Bases | LDA, t-BuOK, NEt₃ | Stable | scribd.com |
| Nucleophiles | RLi, RMgX, R₂CuLi, Enolates, Amines | Stable | organic-chemistry.orgscribd.com |
| Hydride Reductants | LiAlH₄, NaBH₄ (without Lewis acid) | Stable | scribd.com |
| Oxidizing Agents | KMnO₄, OsO₄, CrO₃/Py, m-CPBA | Generally Stable | organic-chemistry.orgscribd.com |
Ring-Opening Reactions of 1,3-Dioxanes
While acid-catalyzed hydrolysis is the most common ring-opening reaction, other methods can achieve this transformation, often with high regioselectivity, particularly in complex molecules like carbohydrates. researchgate.net These reactions typically proceed through an oxocarbenium ion intermediate, and the outcome is determined by the nature of the reagents and the structure of the dioxane itself. researchgate.net
Reductive ring-opening can be accomplished using hydride donors in the presence of a Lewis acid. researchgate.net For instance, the combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) can cleave the ring to yield a hydroxy ether. researchgate.net The regioselectivity of this cleavage is influenced by steric and electronic factors, often favoring the formation of the more stable primary or secondary alcohol. Other reagent systems like diisobutylaluminium hydride (DIBALH) or sodium cyanoborohydride (NaBH₃CN) with an acid catalyst can also be employed to achieve specific regioselective openings. researchgate.net
In some cases, the dioxane ring itself can participate as a reactant. For example, a silver-catalyzed reaction involving 2-(arylethynyl)benzaldehydes was found to proceed via a domino reaction that involved the ring-opening of dioxane, which served as the solvent and a reactant. rsc.org Furthermore, the cationic ring-opening polymerization of dioxolanes (five-membered ring analogues) is a known process for producing polyacetals, highlighting a different mode of ring-opening reactivity. researchgate.netrsc.org
Transformations at the Substituent Sites
The stability of the 1,3-dioxane ring under many reaction conditions allows for selective chemical modifications to be performed on substituents attached to the ring.
Functional Group Interconversions on Alkyl Chains
The inertness of the 1,3-dioxane ring to nucleophilic attack makes it an ideal scaffold for performing functional group interconversions on attached alkyl chains. For instance, a derivative such as 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane (B1587034) possesses a primary alkyl bromide. researchgate.net This electrophilic center can readily undergo nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles (e.g., cyanide, azide, alkoxides, thiolates) to introduce new functional groups onto the side chain. The stability of the dioxane ring under the typically basic or neutral conditions required for these substitutions ensures that the protecting group remains intact.
Reactions with Organometallic Reagents and Hydride Donors
The reactivity of 1,3-dioxanes towards organometallic reagents and hydride donors is highly dependent on the reaction conditions and the specific site of reactivity.
As noted previously, the dioxane ring itself is stable to common organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents, which is a cornerstone of its use as a protecting group. thieme-connect.de However, if a reactive functional group, such as a ketone, is attached as a substituent on the ring, these organometallic reagents will react selectively at that site. For example, Grignard reagents add with high diastereoselectivity to 2-keto-1,3-dioxanes, attacking the exocyclic carbonyl group while leaving the ring acetal untouched. acs.org Similarly, the reaction of Grignard reagents with 5-acyl-1,3-dioxanes results in the formation of tertiary alcohols via addition to the acyl group, with the dioxane ring remaining unaffected. researchgate.net Dialkylzinc reagents have also been shown to couple with 4-acetoxy-1,3-dioxanes in the presence of a Lewis acid, again demonstrating a reaction at a substituent rather than the ring itself. documentsdelivered.com
With hydride donors, the situation is different. While the ring is stable to NaBH₄ or LiAlH₄ alone, the addition of a Lewis acid (e.g., AlCl₃, TiCl₄) or a Brønsted acid activates the ring for reductive cleavage, as discussed in section 4.2. researchgate.net This combination transforms the inert acetal into a reactive species that can be opened to form a hydroxy ether.
Role of 1,3-Dioxane as a Protecting Group for Diols and Carbonyl Compounds
One of the most significant applications of the 1,3-dioxane structure in organic synthesis is its role as a protecting group. thieme-connect.dewikipedia.org It is used to mask the reactivity of either a 1,3-diol or a carbonyl group (aldehyde or ketone). organic-chemistry.orgnih.gov
Protection:
To protect a carbonyl compound: The aldehyde or ketone is reacted with a 1,3-diol (for this compound, the diol is 2,2-dimethyl-1,3-propanediol) under acidic catalysis. Water is removed, typically using a Dean-Stark apparatus, to drive the equilibrium towards the formation of the stable cyclic acetal. organic-chemistry.org
To protect a 1,3-diol: The diol is reacted with an aldehyde or ketone (for the title compound, isobutyraldehyde (B47883) is used) under similar acid-catalyzed, dehydrating conditions. organic-chemistry.org
Deprotection: The removal of the 1,3-dioxane protecting group is readily achieved by acid-catalyzed hydrolysis. organic-chemistry.org Stirring the dioxane in a mixture of an organic solvent (like acetone (B3395972) or THF) and aqueous acid efficiently cleaves the acetal, regenerating the original carbonyl and diol. organic-chemistry.org
The utility of the 1,3-dioxane as a protecting group is derived from its specific stability profile: it is robust enough to withstand a wide range of non-acidic reagents but can be removed cleanly under mild acidic conditions. This allows for complex, multi-step syntheses where other functional groups in the molecule are modified while the carbonyl or diol functionality is safely masked.
The following table provides a comparative overview of the relative rates of acid-catalyzed hydrolysis for different acetal protecting groups, illustrating the moderate stability of the 1,3-dioxane.
| Acetal/Ketal Structure | Relative Rate of Hydrolysis | Reference |
|---|---|---|
| Dimethyl acetal | 1 | harvard.edu |
| 1,3-Dioxane (6-membered ring) | 41 | harvard.edu |
| 1,3-Dioxolane (B20135) (5-membered ring) | 160 | harvard.edu |
| 1,3-Oxathiolane | 3.5 x 10⁻⁴ | harvard.edu |
Stereochemical Outcomes in Dioxane-Mediated Reactions
The stereochemical outcomes of reactions involving this compound and its derivatives are profoundly influenced by the inherent conformational biases of the dioxane ring system. The rigid chair-like conformation, dictated by the substitution pattern, plays a crucial role in directing the approach of reagents, thereby controlling the stereoselectivity of the reaction.
The 1,3-dioxane ring typically adopts a chair conformation, which is the most stable arrangement. In the case of this compound, the bulky isopropyl group at the C2 position preferentially occupies the equatorial position to minimize steric interactions with the axial protons at C4 and C6. This equatorial preference is a dominant factor in determining the facial selectivity of reactions at or adjacent to the dioxane ring.
Furthermore, the gem-dimethyl group at the C5 position serves to lock the ring in this preferred chair conformation, preventing ring inversion. This conformational rigidity is key to transmitting stereochemical information during a reaction. The predictable orientation of the substituents on the dioxane ring creates a well-defined steric environment, leading to high diastereoselectivity in many reactions.
For instance, in reactions where the dioxane acts as a chiral auxiliary, the approach of an electrophile or a nucleophile to a functional group attached to the dioxane ring will be sterically hindered from one face by the axial methyl group at C5 and the bulky isopropyl group. This forces the reagent to approach from the less hindered face, resulting in a specific stereoisomer as the major product.
While specific studies on reactions mediated by this compound are not extensively documented in publicly available literature, the principles of stereochemical control in analogous 2,5,5-trisubstituted 1,3-dioxane systems are well-established. These systems have been utilized in various stereoselective transformations, including aldol (B89426) reactions, alkylations, and reductions. The stereochemical outcome is generally predictable by considering the steric hindrance imposed by the substituents on the dioxane ring.
The following table illustrates the general principles of stereochemical control in reactions involving 2,5,5-trisubstituted 1,3-dioxanes, which can be extrapolated to this compound.
| Reaction Type | Substrate | Reagent | Expected Major Stereoisomer | Rationale |
| Nucleophilic Addition to an Aldehyde | Dioxane-derived aldehyde | Organometallic reagent (e.g., Grignard) | syn or anti depending on chelation control | The bulky dioxane ring directs the nucleophilic attack to the less hindered face of the aldehyde carbonyl group. |
| Enolate Alkylation | Dioxane-derived enolate | Alkyl halide | Product with specific stereochemistry at the α-carbon | The dioxane acts as a chiral auxiliary, and the enolate is shielded on one face, leading to diastereoselective alkylation. |
| Reduction of a Ketone | Dioxane-derived ketone | Hydride reducing agent (e.g., NaBH₄) | Diastereomerically enriched alcohol | The approach of the hydride is directed by the steric bulk of the dioxane substituents. |
It is important to note that while these general principles provide a strong predictive framework, the actual stereochemical outcome can also be influenced by other factors such as the reaction conditions, the nature of the solvent, and the presence of chelating agents.
Advanced Applications and Utilization in Synthetic Chemistry
Building Blocks for Complex Organic Molecules
The 1,3-dioxane (B1201747) ring is a key strategic element in multistep organic synthesis, primarily functioning as a latent 1,3-diol. By masking the two hydroxyl groups, chemists can perform reactions on other parts of a molecule without interference. Subsequently, the diol can be revealed by simple acid-catalyzed hydrolysis. This strategy is fundamental in the synthesis of complex natural products and other intricate organic structures. thieme-connect.de
The synthesis of complex molecules often involves the disconnection of the target structure into simpler, readily available building blocks. In this retrosynthetic analysis, a 1,3-diol relationship can be traced back to a 1,3-dioxane derivative, which in turn is formed from a carbonyl compound and a 1,3-diol. For instance, the synthesis of complex polyketide fragments or spirocyclic systems can employ 1,3-dioxane intermediates to control stereochemistry and simplify the synthetic route. stackexchange.comnuph.edu.ua The substituents at the C2, C4, and C5 positions of the dioxane ring, such as the isopropyl and methyl groups in the title compound, are carried through the synthetic sequence and become integral parts of the final complex molecule.
| Precursor Building Block | Synthetic Transformation | Resulting Complex Moiety | Reference |
| Substituted 1,3-Dioxane | Acid-catalyzed deprotection | 1,3-Diol functionality within a larger molecule | thieme-connect.de |
| 2-(Bromopropyl)-1,3-dioxane | Nucleophilic substitution followed by deprotection | Functionalized alkane-1,3-diol | thieme-connect.de |
| Dioxane from a 1,3-dicarbonyl | Reduction and acetal (B89532) formation | Protected 1,3-diol for further elaboration | stackexchange.com |
| Vinyl oxetanol derivative | Ring-closing metathesis and subsequent reactions | Spirocyclic ethers analogous to dioxanes | nuph.edu.uaresearchgate.net |
Precursors in Polymer Science and Dendrimer Synthesis
While the direct polymerization of simple alkyl-substituted 1,3-dioxanes like 2-Isopropyl-2,5,5-trimethyl-1,3-dioxane is not common, functionalized dioxane derivatives serve as important monomers in polymer science. For example, cyclic ketene (B1206846) acetals, a class of compounds that includes derivatives of 1,3-dioxane, can undergo radical ring-opening polymerization to produce biodegradable polyesters. rsc.org This approach allows for the introduction of the dioxane's structural features into the backbone of a polymer.
Dendrimers are perfectly branched, tree-like macromolecules with a high density of functional groups on their surface. nih.gov The synthesis of dendrimers relies on a stepwise, generational growth from a central core. While simple 1,3-dioxanes are not typically used as the core or branching units, their underlying components, such as polyols (related to the 1,3-diol precursor), are fundamental to dendrimer construction. mdpi.comsemanticscholar.org For instance, the synthesis of poly(amidoamine) (PAMAM) dendrimers, a widely studied class, often starts from an ethylene (B1197577) diamine core, with branching units built out in successive generations. nih.govsemanticscholar.org The principles of protection and controlled reaction, where dioxanes excel, are central to the precise construction of these complex macromolecules.
| Monomer/Core Type | Polymerization/Synthesis Method | Resulting Macromolecule | Key Feature |
| Functionalized 2-methylene-1,3-dioxepane | Radical ring-opening copolymerization | Biodegradable functional polyester (B1180765) | Introduction of acetal units into polymer backbone rsc.org |
| Ethylene diamine core | Divergent synthesis (Michael addition, amidation) | Poly(amidoamine) (PAMAM) Dendrimer | Hyperbranched, monodisperse structure nih.govsemanticscholar.org |
| Poly(propyleneimine) core | Divergent synthesis | Poly(propyleneimine) (PPI) Dendrimer | High density of terminal functional groups mdpi.com |
Development of Chiral Dioxane Derivatives for Asymmetric Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is critical in pharmacology and materials science. Chiral 1,3-dioxane derivatives are powerful tools for achieving high levels of stereocontrol. wikipedia.org These are typically prepared by reacting a prochiral carbonyl compound with an enantiomerically pure 1,3-diol, or vice versa. The inherent chirality of the dioxane then directs the stereochemical outcome of subsequent reactions.
These chiral dioxanes can function as "chiral auxiliaries," temporary groups that are incorporated into a molecule to guide a stereoselective reaction, and are later removed. wikipedia.org For example, an enolate derived from a chiral dioxane-containing ester can react with an aldehyde in a highly diastereoselective aldol (B89426) reaction. The bulky and conformationally rigid dioxane ring blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.
Furthermore, chiral Lewis acids can be used to selectively open prochiral dioxane acetals, leading to enantiomerically enriched products. nih.gov Rhodium-catalyzed asymmetric hydrogenation of unsaturated dioxane derivatives is another powerful method for accessing chiral 2-substituted 1,3-dioxanes with excellent enantioselectivity. nih.gov These chiral products are valuable building blocks for the synthesis of biologically active molecules. nih.gov
| Chiral Dioxane Application | Reaction Type | Stereochemical Control Mechanism | Typical Outcome |
| Chiral Auxiliary | Aldol Reaction | Steric hindrance from the chiral dioxane scaffold directs the approach of the electrophile. | High diastereoselectivity wikipedia.org |
| Asymmetric Hydrogenation | Rh-catalyzed hydrogenation of a benzodioxine | Chiral phosphine (B1218219) ligands on the rhodium catalyst differentiate between enantiotopic faces. | Excellent enantioselectivity (>99% ee) nih.gov |
| Asymmetric Desymmetrization | Enantioselective ring cleavage of a meso-1,3-diol derivative | A chiral Lewis acid selectively activates one of the two enantiotopic oxygen atoms. | Formation of enantiomerically enriched ring-cleaved products nih.gov |
| Modular Synthesis | Rh-catalyzed carbenic olefination cascade | Coupling of aldehydes and carboxylic acids using chiral reagents. | Assembly of chiral 1,3-dioxole (B15492876) scaffolds nih.gov |
Structural Motifs in Synthetic Targets for Sensory Applications
The 1,3-dioxane framework is a common structural motif in the fragrance and flavor industry. The size and shape of the substituents on the dioxane ring, as well as their stereochemistry, can have a profound impact on the perceived odor of the molecule. researchgate.net this compound and its isomers are part of a larger family of compounds valued for their diverse and pleasant scents.
For example, various patents and studies describe 1,3-dioxanes with odors ranging from fruity and floral to woody and herbal. google.comgoogle.com The specific arrangement of the isopropyl and methyl groups in the title compound contributes to its unique sensory profile. Enzyme-mediated synthesis can be used to produce enantiomerically enriched 1,3-dioxane odorants, allowing for the evaluation of the olfactory properties of individual stereoisomers. researchgate.net This research has shown that even subtle changes in configuration can lead to distinct differences in odor, highlighting the importance of stereochemistry in sensory perception. researchgate.net
| 1,3-Dioxane Derivative | Described Odor Profile | Reference |
| 4-isopropyl-5,5-dimethyldioxane with a C1-C3 alkyl at C2 | Fruity, herbal to woody | google.comgoogle.com |
| 2-(1'-methylbutyl)-1,3-dioxanes (substituted at C4/C5) | Floral and fruity | google.com |
| 2-n-butyl-4,4,6-trimethyl-1,3-dioxane | Lavender, minty, and laurel leaf | google.com |
| 2-isobutyl-5-methyl-1,3-dioxane | Strong chamomile and fruity with aniseed, minty, camphor, and green notes | google.comwipo.int |
Computational and Theoretical Studies on 2 Isopropyl 2,5,5 Trimethyl 1,3 Dioxane
Quantum-Chemical Calculations for Conformational Energy Landscapes
Quantum-chemical calculations are fundamental in mapping the conformational energy landscape of 2-isopropyl-2,5,5-trimethyl-1,3-dioxane. These calculations help in identifying stable conformers, determining their relative energies, and understanding the energy barriers for interconversion between them. The 1,3-dioxane (B1201747) ring, similar to cyclohexane (B81311), can adopt various conformations, with the chair form being the most stable for the unsubstituted ring. researchgate.net However, the presence of bulky substituents like the isopropyl and trimethyl groups on the 2- and 5-positions significantly influences the conformational equilibrium.
Density Functional Theory (DFT) is a widely used quantum-chemical method for studying the electronic structure of many-body systems. It has been successfully applied to investigate the conformational preferences of various substituted 1,3-dioxanes. For the parent 1,3-dioxane molecule, DFT calculations have shown the chair conformer to be significantly more stable than the 2,5-twist conformer by approximately 5.19 ± 0.8 kcal/mol. researchgate.net
In the case of this compound, the chair conformation is expected to be the global minimum on the potential energy surface. The bulky isopropyl group at the C2 position will strongly prefer an equatorial orientation to minimize steric interactions with the axial hydrogens at C4 and C6. researchgate.net The two methyl groups at the C5 position will occupy one axial and one equatorial position.
Table 1: Calculated Relative Energies (kcal/mol) of Conformers for 5-isopropyl-1,3-dioxane using RHF/6-31G(d) method
| Conformer | Relative Energy (kcal/mol) |
| Chair (equatorial) | 0.00 |
| Chair (axial) | 1.0 |
| 2,5-Twist | 5.3 |
| 1,4-Twist | 8.7 |
Data adapted from a study on 5-alkyl- and 5-phenyl-1,3-dioxanes. The calculations were performed at the RHF/6-31G(d) level of theory. researchgate.net
Ab initio methods, which are based on first principles without the use of empirical parameters, have also been instrumental in studying the conformational behavior of 1,3-dioxanes. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a hierarchy of accuracy for calculating molecular properties. For the unsubstituted 1,3-dioxane, ab initio calculations at the HF level have estimated the chair conformer to be more stable than the 2,5-twist conformer by about 4.67 ± 0.31 kcal/mol. researchgate.net
A comparative study on 1,3-dioxane and 1,3-dithiane (B146892) using ab initio methods (HF/6-31G(d) and MP2/6-31G(d)//HF/6-31G(d)) revealed that the potential energy surfaces of both compounds contain six minima, including the chair invertomers and enantiomeric flexible forms, separated by several potential barriers. docbrown.info
Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative for studying large molecules. While generally less accurate than DFT and ab initio methods, they can provide useful qualitative insights into conformational preferences. researchgate.net For substituted 1,3-dioxanes, semi-empirical methods can be used for initial conformational searches to identify low-energy structures that can then be further analyzed using more rigorous methods.
Molecular Dynamics Simulations of Ring Inversion and Flexibility
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules, including the ring inversion and flexibility of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can trace the trajectory of the system over time, offering insights into conformational changes and the associated energy barriers.
For 1,3-dioxane and its derivatives, the primary conformational process is the chair-to-chair ring inversion. This process involves passing through higher-energy transition states and intermediate twist-boat conformations. MD simulations can be used to visualize this process and calculate the free energy barrier for the inversion. For the parent 1,3-dioxane, the chair-twist energy is higher than that of cyclohexane due to the shorter C-O bonds. researchgate.net
In a study of 1,3-dioxane and 1,3-dithiane, molecular dynamics simulations showed that at room temperature (295–300 K), the flexible conformers can transform into each other and into the more stable chair conformer. docbrown.info For this compound, MD simulations would be particularly useful to understand how the bulky substituents affect the rate and pathway of ring inversion. The steric hindrance from the isopropyl and gem-dimethyl groups is expected to significantly raise the energy barrier for this process.
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, particularly its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. researchgate.net For substituted 1,3-dioxanes, the chemical shifts of the ring protons and carbons are highly sensitive to their axial or equatorial orientation. thieme-connect.de
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Related Substituted 1,3-Dioxane
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H-2 | 4.65 | 4.58 |
| H-4a | 4.12 | 4.05 |
| H-4e | 3.75 | 3.68 |
| H-5a | 1.35 | 1.28 |
| H-5e | 2.10 | 2.05 |
| H-6a | 4.12 | 4.05 |
| H-6e | 3.75 | 3.68 |
This table presents a hypothetical comparison for a generic substituted 1,3-dioxane to illustrate the utility of theoretical predictions. Actual values for this compound would require specific calculations.
Similarly, theoretical calculations of vibrational frequencies can be used to predict the IR spectrum of a molecule. The calculated frequencies can be compared with experimental data to aid in the assignment of vibrational modes. For 1,3-dioxane, characteristic C-O stretching vibrations are expected in the fingerprint region of the IR spectrum. docbrown.info
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and transition states.
One important reaction of 1,3-dioxanes is acid-catalyzed hydrolysis, which is the reverse of their formation from a carbonyl compound and a 1,3-diol. lookchem.com Theoretical studies can model the protonation of one of the oxygen atoms, followed by ring opening to form a carbocation intermediate, and subsequent reaction with water. The calculation of the activation energies for each step can help to determine the rate-determining step of the reaction.
For example, a computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds investigated the reaction mechanism and the effect of substituents on the reaction parameters. scispace.com The study proposed a mechanism involving a cyclic transition state. While the specific reaction mechanisms for this compound have not been extensively studied computationally, the methodologies used for other dioxane derivatives can be readily applied.
Environmental Occurrence and Analytical Research for Detection in Industrial Contexts
Formation as Byproducts in Industrial Processes (e.g., Polyester (B1180765) Resin Synthesis)
2-Isopropyl-2,5,5-trimethyl-1,3-dioxane has been identified as a side-product in acid-catalyzed poly-esterification processes, particularly those involving the use of neopentyl glycol (2,2-dimethylpropane-1,3-diol). researchgate.net The formation of this and related 2-alkyl-5,5-dimethyl-1,3-dioxane derivatives is attributed to the degradation of neopentyl glycol under the high-temperature conditions required for polyester resin synthesis. researchgate.net
These compounds are volatile and are often characterized by a sweetish, malodorous smell, making their presence noticeable even at low concentrations. researchgate.net They are frequently detected in the wastewater streams originating from the reactors of polyester resin plants, highlighting a direct pathway for their introduction into the environment. researchgate.netrsc.org The continuous monitoring of these byproducts in industrial effluents is crucial for process control and environmental protection. researchgate.net
Advanced Analytical Methodologies for Trace Detection in Environmental Samples
The detection and quantification of this compound in complex environmental matrices, such as industrial wastewater, require sensitive and specific analytical techniques. Research has focused on chromatographic methods capable of isolating and identifying this volatile organic compound at trace levels.
Static headspace gas chromatography (HS-GC) is a well-suited and widely used technique for the determination of volatile compounds like this compound in liquid samples. rsc.orgchromatographyonline.com This method analyzes the vapor phase in equilibrium with the sample, effectively separating volatile analytes from the non-volatile matrix, which simplifies the analysis and protects the instrument. chromatographyonline.com
A direct and simple HS-GC method has been optimized for the continuous monitoring of 2-alkyl-5,5-dimethyl-1,3-dioxanes in the wastewaters of polyester resin plants. researchgate.net This approach demonstrates good repeatability (3–4%) and is not significantly affected by matrix effects. researchgate.netrsc.org The detection limits for this class of dioxane derivatives are reported to be in the range of 400–700 µg dm⁻³ (micrograms per liter). researchgate.net
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the definitive identification and quantification of organic compounds. For complex environmental samples, tandem mass spectrometry (GC-MS/MS) offers enhanced sensitivity and selectivity by reducing background noise and resolving co-eluting interferences. While the synthesized 2-alkyl-1,3-dioxane derivatives have been characterized using conventional GC-MS, advanced techniques can further lower detection limits. researchgate.net
Coupling headspace sampling with solid-phase microextraction (HS-SPME) before GC-MS analysis is another strategy to improve detection limits for volatile and semi-volatile organic compounds from various sample types, including industrial and environmental ones. d-nb.info
Solid Phase Extraction (SPE) is a fundamental sample preparation technique used to isolate, clean up, and pre-concentrate analytes from a liquid sample before chromatographic analysis. nih.gov The process involves passing the liquid sample through a solid adsorbent that retains the target analytes. nih.gov The analytes are then eluted with a small volume of an appropriate solvent, resulting in a cleaner, more concentrated sample. nih.gov
For environmental water samples suspected of containing this compound, SPE can be employed to remove interfering matrix components and concentrate the analyte. This pre-concentration step significantly enhances the sensitivity of subsequent GC-based detection methods. Various sorbent materials and formats, such as cartridges and disks, can be utilized depending on the specific application and sample volume. promochrom.com
Interactive Data Table: Analytical Methodologies
| Technique | Sample Matrix | Key Features | Reported Detection Limit Range | Reference |
|---|---|---|---|---|
| HS-GC | Polyester Resin Plant Wastewater | Simple, direct, good repeatability (3-4%) | 400–700 µg/L | researchgate.netrsc.org |
| GC-MS | Characterization of synthesized standards | Confirmatory identification | Not specified for environmental samples | researchgate.net |
| HS-SPME-GC/MS | General Volatile Organics | Improved detection limits, solvent-free | Not specified for this compound | d-nb.info |
| SPE | General Aqueous Samples | Sample cleanup, analyte pre-concentration | Not specified for this compound | nih.gov |
Research on Environmental Fate and Stability in Aqueous Systems
The presence of this compound and related compounds in industrial wastewater indicates their potential for release into the environment. researchgate.netrsc.org Studies have noted that these dioxane derivatives can contaminate aquifers, leading to odor issues in both river and groundwater. researchgate.net This implies a degree of persistence and mobility within aqueous systems.
The compound's high volatility suggests that volatilization from surface waters into the atmosphere is a likely environmental fate process. researchgate.net However, detailed research on its stability in aqueous systems, including data on hydrolysis rates, biodegradability, and potential for bioaccumulation, is necessary to fully assess its environmental risk. The recommendation to prevent its discharge into drains and the environment underscores the concern regarding its environmental impact. echemi.com
Process Chemistry Research for Mitigation of Byproduct Formation
Efforts to mitigate the formation of this compound are centered on the industrial processes that generate it. Since its formation is a consequence of neopentyl glycol degradation at high temperatures during polyester synthesis, process chemistry research focuses on several key areas: researchgate.net
Temperature Optimization: Lowering reaction temperatures without compromising polyesterification efficiency could directly reduce the thermal degradation of the glycol.
Catalyst Development: Investigating alternative catalysts that can promote the primary reaction at milder conditions would be a crucial step in minimizing byproduct formation.
Reaction Condition Modification: Adjusting other process parameters, such as pressure or reactant feed rates, could also influence the reaction pathways and suppress the formation of unwanted side-products.
Continuous Monitoring: The implementation of robust analytical methods, like HS-GC, for real-time monitoring allows process operators to control and adjust conditions to keep the formation of these byproducts to a minimum. researchgate.net
By focusing on these process optimization strategies, industries can reduce the environmental footprint associated with the synthesis of neopentyl glycol-based polyester resins.
Future Research Directions and Emerging Areas for 2 Isopropyl 2,5,5 Trimethyl 1,3 Dioxane
Development of Green Chemistry Approaches for Dioxane Synthesis
The synthesis of 1,3-dioxanes, which are acetals or ketals of 1,3-diols, traditionally involves acid catalysis that can present environmental and separation challenges. Future research is poised to focus on greener alternatives, emphasizing the use of solid acid catalysts. These materials offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions.
One promising approach is the Prins cyclization, which can be effectively catalyzed by eco-friendly solid acids. For instance, mesoporous materials like ZnAlMCM-41 have demonstrated high selectivity and activity in the synthesis of 4-phenyl-1,3-dioxane (B1205455) from styrene (B11656) and paraformaldehyde. rsc.org The application of such catalytic systems to the synthesis of 2-Isopropyl-2,5,5-trimethyl-1,3-dioxane from appropriate olefin and aldehyde precursors could offer a more sustainable manufacturing process.
| Catalyst Type | Example | Potential Advantages for Dioxane Synthesis |
| Mesoporous Solid Acids | ZnAlMCM-41 | High selectivity, reusability, environmentally friendly. rsc.org |
| Montmorillonite Clays (B1170129) | Montmorillonite K10 | Inexpensive, effective for sterically hindered substrates. nih.gov |
Future work in this area would likely involve screening a variety of solid acid catalysts to optimize the yield and selectivity for this compound. Furthermore, exploring solvent-free reaction conditions or the use of green solvents will be crucial in developing a truly sustainable synthetic route.
Exploration of Novel Catalytic Transformations Involving 1,3-Dioxanes
The 1,3-dioxane (B1201747) ring is generally stable under basic, reductive, and oxidative conditions, making it an excellent protecting group for carbonyl compounds and 1,3-diols in organic synthesis. thieme-connect.deorganic-chemistry.org However, its acid-catalyzed cleavage is a well-established transformation. Future research will likely delve into more nuanced and selective catalytic methods for both the formation and cleavage of the dioxane ring, as well as transformations of the ring itself.
For instance, silver triflate (AgOTf) has been shown to catalyze a ring-opening reaction of dioxane in a domino-type procedure for the synthesis of complex isoquinoline (B145761) derivatives. rsc.org While this was demonstrated with 1,4-dioxane (B91453), it opens the door to exploring similar catalytic ring-opening and rearrangement reactions for 1,3-dioxanes like this compound, potentially leading to novel molecular architectures.
Another area of interest is the catalytic oxidation of 1,3-dioxanes. The use of N-hydroxyphthalimide (NHPI) and a cobalt co-catalyst with molecular oxygen can efficiently oxidize various acetals to esters. organic-chemistry.org Applying such methods to this compound could provide a pathway to valuable ester compounds.
| Catalytic Transformation | Catalyst System | Potential Outcome |
| Ring-Opening/Rearrangement | Silver Triflate (AgOTf) | Synthesis of novel heterocyclic compounds. rsc.org |
| Oxidation to Esters | N-hydroxyphthalimide (NHPI)/Co(OAc)₂/O₂ | Formation of hydroxy alkyl esters. organic-chemistry.org |
| Asymmetric Prins Reaction | Chiral Brønsted Acids | Enantioselective synthesis of 1,3-diols. researchgate.net |
Advanced Materials Applications Utilizing Dioxane Architectures
A particularly exciting frontier for 1,3-dioxane chemistry is in the field of advanced materials. The inherent chemical stability and structural features of the dioxane ring make it an attractive building block for new polymers and functional materials.
A significant recent development is the in situ polymerization of 1,3-dioxane to form a highly compatible polymer electrolyte for high-voltage lithium-metal batteries. rsc.org This poly(DOX) electrolyte exhibits superior oxidation stability compared to its five-membered ring analogue, poly(DOL), enabling the stable operation of batteries with high-voltage cathodes. rsc.org This breakthrough suggests that substituted 1,3-dioxanes, such as this compound, could be investigated as monomers for the development of new polymer electrolytes with tailored properties, potentially improving characteristics like ionic conductivity and mechanical strength.
| Application Area | Dioxane-Based Material | Key Finding |
| Energy Storage | Poly(1,3-dioxane) Electrolyte | Superior oxidation stability (>4.7 V) for high-voltage Li-metal batteries. rsc.org |
| Polymer Chemistry | Polyurethane containing 1,3-dioxane-5,5-dimethanol | Biodegradable polyurethanes with good physical properties. researchgate.net |
Future research could focus on the polymerization of various substituted 1,3-dioxanes to create a library of polymers with diverse properties. The influence of substituents on the thermal stability, electrochemical window, and ion transport properties of the resulting polymers would be of particular interest.
Interdisciplinary Research Integrating Dioxane Chemistry with Other Fields
The integration of 1,3-dioxane chemistry with biomedical and pharmaceutical sciences represents a significant area for future growth. The 1,3-dioxane scaffold is found in some natural products and has been explored for its biological activity. thieme-connect.de
Recent studies have shown that certain 1,3-dioxane derivatives can act as effective modulators to overcome multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net This is a critical challenge in chemotherapy, and the development of new MDR reversal agents is of paramount importance. The synthesis and screening of a library of derivatives of this compound could lead to the discovery of new and potent MDR modulators.
Furthermore, the 1,3-dioxolane (B20135) ring, a close structural relative of 1,3-dioxane, is present in numerous compounds with a wide range of biological activities, including antibacterial and antifungal properties. nih.govresearchgate.net This suggests that 1,3-dioxane derivatives also warrant investigation as potential antimicrobial agents.
| Interdisciplinary Field | Application of 1,3-Dioxane Derivatives | Research Focus |
| Medicinal Chemistry | Overcoming Multidrug Resistance (MDR) in Cancer | Synthesis of novel derivatives as P-glycoprotein modulators. nih.govresearchgate.net |
| Pharmacology | Prodrug Development | Use of the 1,3-dioxane moiety in prodrugs for cancer treatment. google.com |
| Antimicrobial Research | Antibacterial and Antifungal Agents | Exploration of structure-activity relationships for antimicrobial efficacy. nih.gov |
The path forward in this domain will involve a close collaboration between synthetic chemists, pharmacologists, and biologists to design, synthesize, and evaluate novel 1,3-dioxane compounds for their therapeutic potential.
Q & A
Basic: What are the standard spectroscopic and chromatographic techniques for characterizing 2-Isopropyl-2,5,5-trimethyl-1,3-dioxane?
Answer:
Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and NOESY) to resolve substituent configurations and ring conformations . Infrared (IR) spectroscopy identifies functional groups like ether linkages. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection ensures purity . For example, NOESY correlations between protons on adjacent carbons (e.g., H-4 and H-5) confirm stereochemical assignments in derivatives .
Advanced: How can stereochemical discrepancies in synthesized 1,3-dioxane derivatives be resolved using NOESY spectroscopy?
Answer:
NOESY spectroscopy detects spatial proximity (<5 Å) between non-adjacent protons. For 2-isopropyl-substituted dioxanes, cross-peaks between axial protons (e.g., H-4 and H-5 in (4R,5R)-isomers) confirm syn configurations. Contradictions between observed and predicted NOESY correlations may arise from unexpected chair-flipping or steric hindrance; iterative computational modeling (DFT) and variable-temperature NMR can validate assignments .
Basic: What synthetic routes are commonly used for 1,3-dioxane derivatives, and how are yields optimized?
Answer:
Acid-catalyzed cyclocondensation of diols with ketones or aldehydes is standard. For example, pyruvic acid and 2,2-dimethyl-1,3-propanediol react under acid resin catalysis (e.g., Amberlite IR-120) with benzene azeotropic distillation to remove water, achieving ~77% yield . Yield optimization involves adjusting catalyst loading, reaction time, and solvent polarity. Post-synthesis alkaline hydrolysis and recrystallization (e.g., heptane) enhance purity .
Advanced: How can conflicting reactivity data for this compound under acidic vs. basic conditions be systematically analyzed?
Answer:
Contradictions often arise from competing ring-opening pathways. Design a kinetic study with controlled pH gradients, monitoring products via GC-MS. For example, acid-catalyzed hydrolysis may favor ether cleavage, while base conditions promote β-elimination. Isotopic labeling (e.g., D₂O) and in situ IR tracking of intermediates can elucidate mechanisms .
Advanced: What methodologies validate the structural integrity of 1,3-dioxane macrocycles incorporating dispiro units?
Answer:
X-ray crystallography is definitive for confirming macrocyclic conformations and spiro-junction geometries. For derivatives resistant to crystallization, dynamic NMR (DNMR) at variable temperatures detects ring-flipping energy barriers. Computational tools (e.g., molecular dynamics simulations) complement experimental data to resolve ambiguities .
Basic: How is column chromatography optimized for purifying this compound derivatives?
Answer:
Use gradient elution with nonpolar solvents (e.g., n-pentane) and polar modifiers (ethyl acetate). For example, a 20:1 n-pentane:EtOAc ratio effectively separates diastereomers of malonate-functionalized dioxanes. TLC monitoring (KMnO₄ staining) ensures fraction collection at optimal Rf values .
Advanced: How can catalytic systems be designed to improve enantioselectivity in 1,3-dioxane synthesis?
Answer:
Chiral Brønsted acids (e.g., BINOL-phosphoric acids) or organocatalysts (e.g., thioureas) induce asymmetry during cyclocondensation. Screen catalysts with varied steric bulk and hydrogen-bonding capacity. Enantiomeric excess (ee) is quantified via chiral HPLC or NMR using chiral shift reagents .
Advanced: What experimental strategies address low thermal stability in this compound derivatives?
Answer:
Thermogravimetric analysis (TGA) identifies decomposition thresholds. Stabilization strategies include substituting electron-withdrawing groups (e.g., nitro) or incorporating sterically hindered substituents. Accelerated aging studies under controlled humidity and temperature validate improvements .
Basic: How are residual solvents (e.g., triethylamine) quantified in 1,3-dioxane derivatives?
Answer:
Gas chromatography with flame ionization detection (GC-FID) or headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is used. Calibrate against USP standards (e.g., 3.2 µg/mL triethylamine) and validate detection limits via spike-recovery experiments .
Advanced: What computational tools predict substituent effects on the conformational equilibrium of 1,3-dioxanes?
Answer:
Density functional theory (DFT) at the B3LYP/6-31G** level calculates chair vs. boat conformer energies. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate models. For sterically crowded derivatives, molecular mechanics (MMFF94) simulations assess strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
